

A Technical Guide to Azido-PEG12-acid: Commercial Availability, Purity, and Applications

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Compound of Interest

Compound Name: Azido-PEG12-acid

Cat. No.: B3040537

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Azido-PEG12-acid**, a heterobifunctional linker critical in bioconjugation, drug delivery, and various biomedical research applications. This guide details its commercial sources, purity specifications, and the experimental protocols for its use, particularly in the realm of "click chemistry."

Commercial Sources and Purity

Azido-PEG12-acid is readily available from a multitude of commercial suppliers. The compound is a monodisperse PEG linker featuring a terminal azide group and a carboxylic acid group, separated by a 12-unit ethylene glycol chain. This structure provides a hydrophilic spacer that enhances the solubility of conjugated molecules in aqueous media. The azide functionality allows for covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry". The terminal carboxylic acid can be conjugated to primary amine groups through the formation of a stable amide bond, often facilitated by carbodiimide activators like EDC or HATU.

The purity of commercially available **Azido-PEG12-acid** is typically high, with most suppliers guaranteeing a purity of $\geq 95\%$ or $> 98\%$. This high level of purity is crucial for ensuring reproducibility in sensitive bioconjugation and drug development workflows.

Below is a summary of the quantitative data from various commercial suppliers:

Supplier	Catalog Number (Example)	Purity Specification	Molecular Formula	Molecular Weight (g/mol)	CAS Number
BroadPharm	BP-21610	>98%	C ₂₇ H ₅₃ N ₃ O ₁₄	643.72	1167575-20-3
MedchemExpress	HY-140456	≥98.0%	C ₂₇ H ₅₃ N ₃ O ₁₄	643.72	2152679-71-3
Vector Labs	QBD-10513	> 98%	C ₂₇ H ₅₃ N ₃ O ₁₄	643.72	1167575-20-3
Biopharma PEG	N3-PEG12-COOH	≥95%	C ₂₇ H ₅₃ N ₃ O ₁₄	643.72	1167575-20-3
AxisPharm	AP10262	High Purity	C ₂₇ H ₅₃ N ₃ O ₁₄	643.72	1167575-20-3

Experimental Protocols

While specific synthesis protocols for **Azido-PEG12-acid** are proprietary to commercial suppliers, a general synthetic strategy for heterobifunctional PEG linkers can be outlined based on established chemical principles.

General Synthesis of Heterobifunctional PEG Linkers

The synthesis of azido-terminated heterobifunctional PEGs typically involves a multi-step process starting from a PEG diol. A common approach is the desymmetrization of the PEG diol by selectively modifying one hydroxyl group, followed by the conversion of the other hydroxyl group to the desired functionality.

A plausible synthetic route for **Azido-PEG12-acid** is illustrated in the workflow diagram below. This process would involve:

- **Monotosylation:** Reaction of dodecaethylene glycol with a tosylating agent (e.g., tosyl chloride) under controlled conditions to yield a monotosylated PEG.

- **Azidation:** Nucleophilic substitution of the tosyl group with sodium azide to introduce the azide functionality.
- **Oxidation:** Oxidation of the remaining terminal hydroxyl group to a carboxylic acid using an oxidizing agent (e.g., Jones reagent or TEMPO-mediated oxidation).
- **Purification:** Purification of the final product is typically achieved through column chromatography to ensure high purity.

Characterization of the final product would be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

Bioconjugation via Click Chemistry: A General Protocol

The azide group of **Azido-PEG12-acid** is a key functional handle for "click chemistry," a powerful tool for bioconjugation due to its high specificity, efficiency, and biocompatibility. The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

- **Azido-PEG12-acid**
- Alkyne-containing biomolecule (e.g., protein, peptide, or modified oligonucleotide)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
- Phosphate-buffered saline (PBS) or other suitable buffer
- DMSO or DMF for dissolving reagents

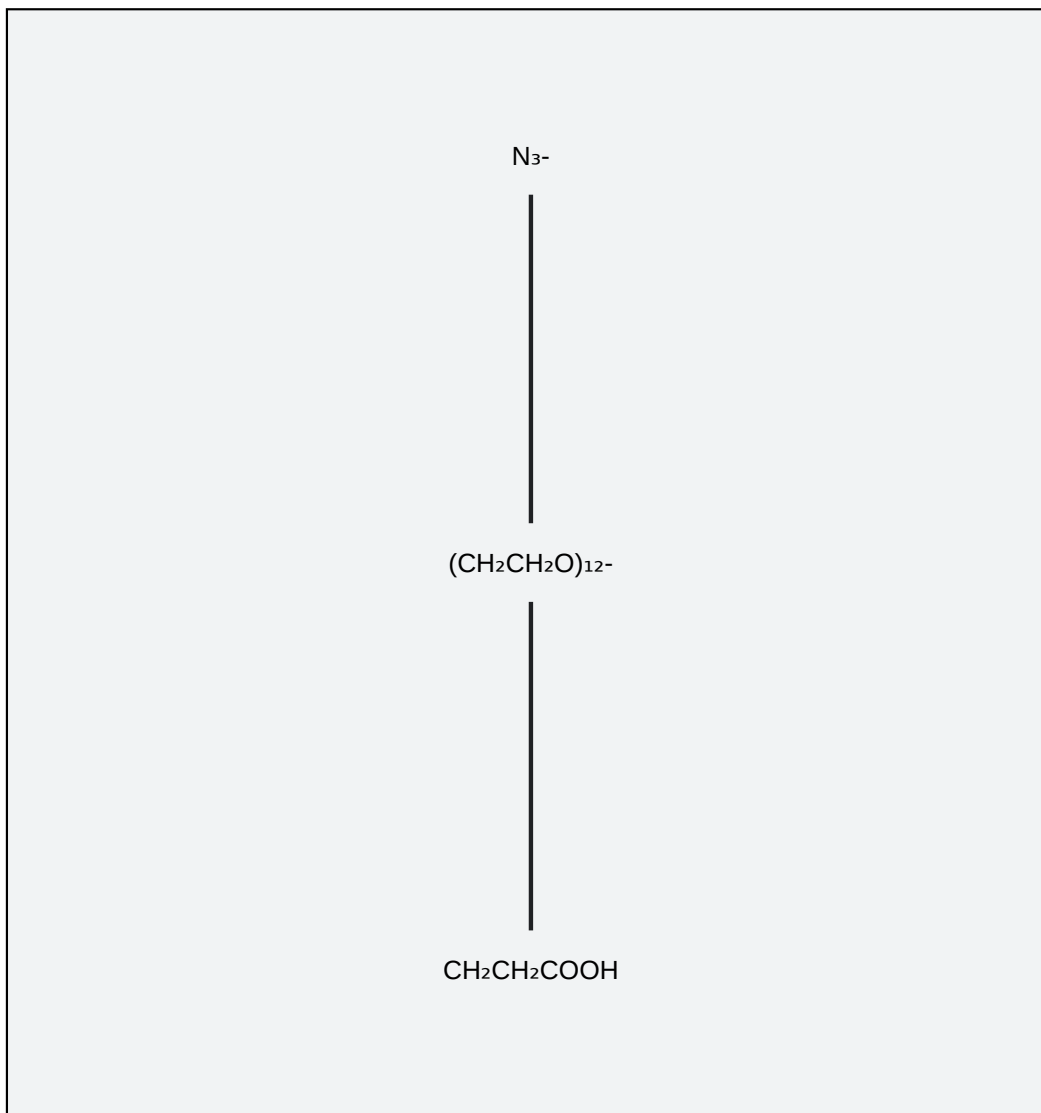
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Azido-PEG12-acid** in DMSO or DMF.
 - Prepare a stock solution of the alkyne-containing biomolecule in a compatible buffer.
 - Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-containing biomolecule and a molar excess of **Azido-PEG12-acid**.
 - Add the copper ligand to the mixture.
 - Add CuSO₄ to the reaction mixture.
 - Initiate the reaction by adding a fresh solution of sodium ascorbate.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants.
- Purification:
 - Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents and byproducts.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

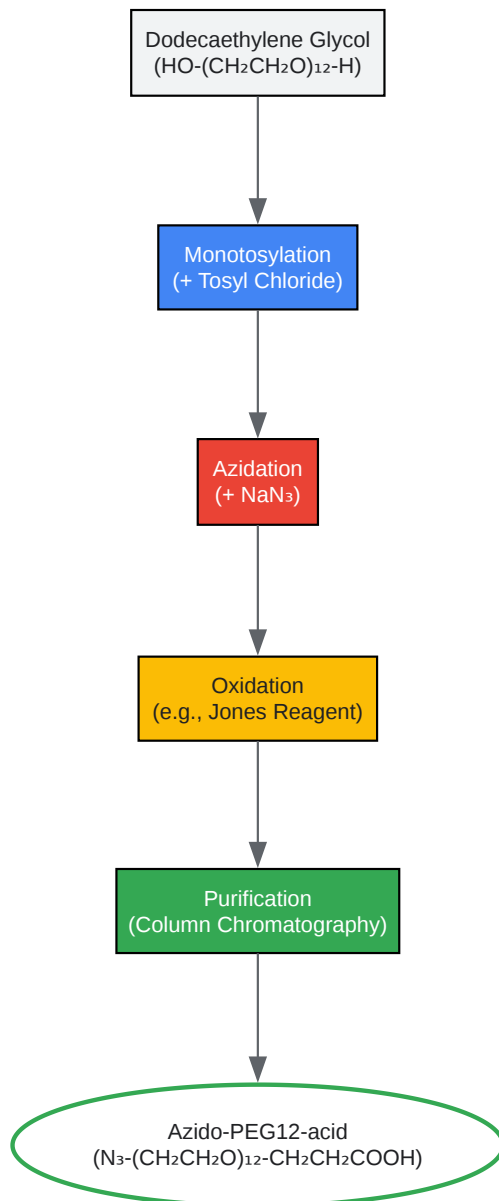
Chemical Structure of Azido-PEG12-acid



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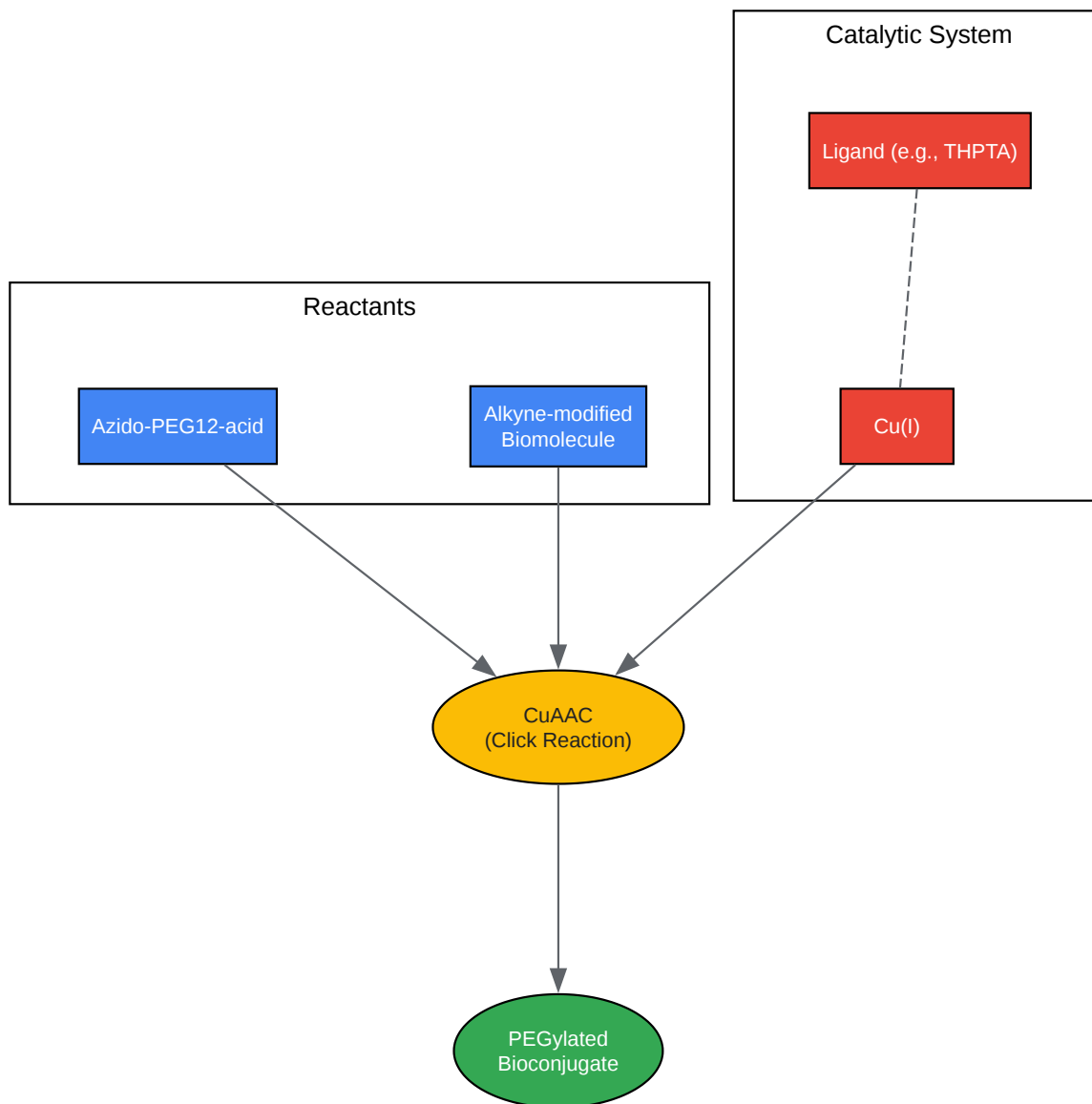
Caption: Chemical structure of **Azido-PEG12-acid**.

Synthetic Workflow for Azido-PEG12-acid

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Caption: A generalized synthetic workflow for **Azido-PEG12-acid**.

Click Chemistry Bioconjugation Pathway

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Caption: A schematic of the CuAAC click chemistry pathway.

Applications in Drug Development

The unique properties of **Azido-PEG12-acid** make it a valuable tool in drug development. Its applications include:

- **Antibody-Drug Conjugates (ADCs):** The PEG linker can improve the solubility and pharmacokinetic properties of ADCs. The azide group allows for the precise, site-specific conjugation of cytotoxic payloads to antibodies.
- **PROTACs:** In the development of proteolysis-targeting chimeras (PROTACs), **Azido-PEG12-acid** can serve as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.^[1]
- **Targeted Drug Delivery:** The carboxylic acid end can be used to attach targeting ligands (e.g., peptides, antibodies), while the azide end can be used to conjugate imaging agents or therapeutic molecules.
- **Surface Modification:** The functional groups of **Azido-PEG12-acid** can be used to modify the surfaces of nanoparticles, liposomes, and other drug delivery vehicles to improve their biocompatibility and targeting capabilities.

In conclusion, **Azido-PEG12-acid** is a versatile and indispensable tool for researchers and professionals in the fields of chemistry, biology, and medicine. Its well-defined structure, high purity, and dual functionality enable a wide range of applications, particularly in the rapidly advancing area of bioconjugation and targeted therapeutics.

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References

- 1. medchemexpress.com [medchemexpress.com]
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